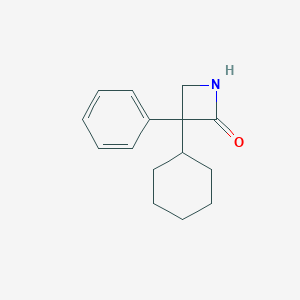
3-Cyclohexyl-3-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-phenylazetidin-2-one is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research has demonstrated that 3-cyclohexyl-3-phenylazetidin-2-one exhibits notable antibacterial and anticancer properties.
Antibacterial Activity
Studies indicate that derivatives of azetidinones, including this compound, show promising antibacterial activity against various strains. For instance, a study reported that certain azetidinone derivatives displayed significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential as antibiotic agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and ACHN (kidney cancer). The IC50 values for some derivatives were found to be as low as 0.4 µM, indicating strong cytotoxic effects against these cell lines .
Therapeutic Potential
The therapeutic implications of this compound are vast, particularly in the development of new drugs targeting bacterial infections and cancer.
Case Studies
- Antibacterial Case Study : A series of azetidinone derivatives were synthesized and screened for antibacterial activity against nine strains. Compounds with structural modifications similar to this compound showed remarkable potency, suggesting that this class of compounds could lead to new antibiotics .
- Anticancer Case Study : Research on menin inhibitors for treating MLL leukemia has highlighted the importance of small molecules like this compound in targeting protein-protein interactions critical in cancer pathology. These studies provide a proof-of-concept for using such compounds in therapeutic strategies against specific types of leukemia .
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | Various Strains | N/A |
| Derivative A | Anticancer | HeLa | 0.41 |
| Derivative B | Anticancer | MDA-MB-231 | 0.42 |
| Derivative C | Anticancer | ACHN | 0.45 |
Propiedades
Número CAS |
17719-29-8 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
Clave InChI |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















